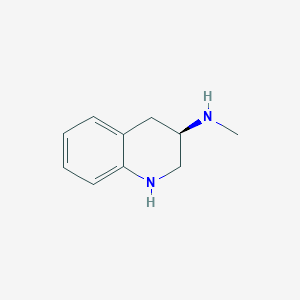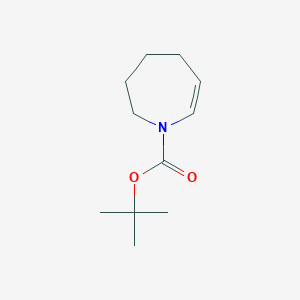![molecular formula C21H23NO B185566 N-[2-(1-Cyclohexenyl)ethyl]-4-phenyl-benzamide CAS No. 6217-99-8](/img/structure/B185566.png)
N-[2-(1-Cyclohexenyl)ethyl]-4-phenyl-benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(1-Cyclohexenyl)ethyl]-4-phenyl-benzamide, also known as CXB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CXB belongs to the class of compounds known as benzamides, which have been studied for their various pharmacological properties. In
作用机制
The exact mechanism of action of N-[2-(1-Cyclohexenyl)ethyl]-4-phenyl-benzamide is not fully understood. However, it has been reported to act as a selective antagonist of the TRPA1 ion channel, which is involved in the sensation of pain and inflammation. N-[2-(1-Cyclohexenyl)ethyl]-4-phenyl-benzamide has also been shown to inhibit the activity of the enzyme monoacylglycerol lipase (MAGL), which is involved in the metabolism of endocannabinoids. This inhibition leads to an increase in the levels of endocannabinoids, which have been shown to have anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects
N-[2-(1-Cyclohexenyl)ethyl]-4-phenyl-benzamide has been shown to have various biochemical and physiological effects. It has been reported to reduce inflammation and pain in animal models of inflammation and neuropathic pain. N-[2-(1-Cyclohexenyl)ethyl]-4-phenyl-benzamide has also been shown to improve motor function and reduce neuroinflammation in animal models of Parkinson's disease. In addition, N-[2-(1-Cyclohexenyl)ethyl]-4-phenyl-benzamide has been shown to reduce amyloid-beta levels and improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of using N-[2-(1-Cyclohexenyl)ethyl]-4-phenyl-benzamide in lab experiments is its ability to selectively target the TRPA1 ion channel and MAGL enzyme. This specificity allows researchers to study the effects of N-[2-(1-Cyclohexenyl)ethyl]-4-phenyl-benzamide on these targets without affecting other systems in the body. However, one of the limitations of using N-[2-(1-Cyclohexenyl)ethyl]-4-phenyl-benzamide is its low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are many future directions for research on N-[2-(1-Cyclohexenyl)ethyl]-4-phenyl-benzamide. One area of interest is its potential use in the treatment of various neurological disorders, such as Parkinson's disease and Alzheimer's disease. Further studies are needed to determine the optimal dosage and administration route for N-[2-(1-Cyclohexenyl)ethyl]-4-phenyl-benzamide in these conditions. Another area of interest is its potential use in cancer therapy. More research is needed to determine the efficacy of N-[2-(1-Cyclohexenyl)ethyl]-4-phenyl-benzamide in inhibiting the growth of cancer cells and its potential side effects. Finally, more studies are needed to determine the safety and pharmacokinetics of N-[2-(1-Cyclohexenyl)ethyl]-4-phenyl-benzamide in humans.
合成方法
The synthesis of N-[2-(1-Cyclohexenyl)ethyl]-4-phenyl-benzamide involves the reaction of 4-phenylbenzoic acid with ethyl 2-bromo-2-cyclohexen-1-ylacetate in the presence of a base. The resulting product is then hydrolyzed to obtain N-[2-(1-Cyclohexenyl)ethyl]-4-phenyl-benzamide. This method has been reported in the literature and has been used by many researchers to obtain N-[2-(1-Cyclohexenyl)ethyl]-4-phenyl-benzamide for their studies.
科学研究应用
N-[2-(1-Cyclohexenyl)ethyl]-4-phenyl-benzamide has been studied extensively for its potential therapeutic applications. It has been reported to have anti-inflammatory, analgesic, and anticonvulsant properties. N-[2-(1-Cyclohexenyl)ethyl]-4-phenyl-benzamide has also shown promise in the treatment of various neurological disorders, such as Parkinson's disease and Alzheimer's disease. In addition, N-[2-(1-Cyclohexenyl)ethyl]-4-phenyl-benzamide has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells.
属性
CAS 编号 |
6217-99-8 |
|---|---|
产品名称 |
N-[2-(1-Cyclohexenyl)ethyl]-4-phenyl-benzamide |
分子式 |
C21H23NO |
分子量 |
305.4 g/mol |
IUPAC 名称 |
N-[2-(cyclohexen-1-yl)ethyl]-4-phenylbenzamide |
InChI |
InChI=1S/C21H23NO/c23-21(22-16-15-17-7-3-1-4-8-17)20-13-11-19(12-14-20)18-9-5-2-6-10-18/h2,5-7,9-14H,1,3-4,8,15-16H2,(H,22,23) |
InChI 键 |
BIBGOYBYVONXKS-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
规范 SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



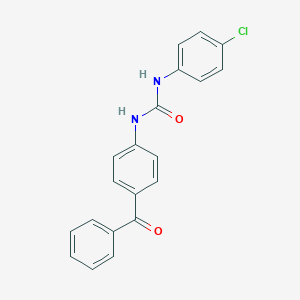
![Ethyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B185484.png)
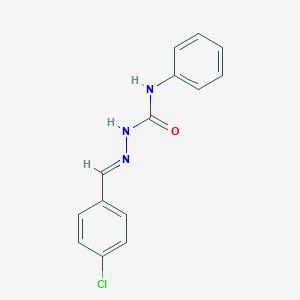
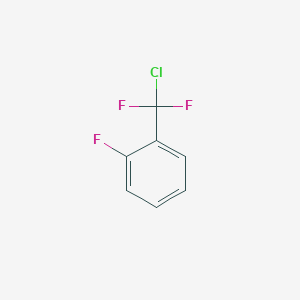



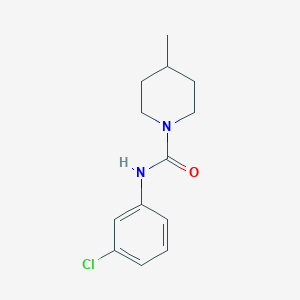
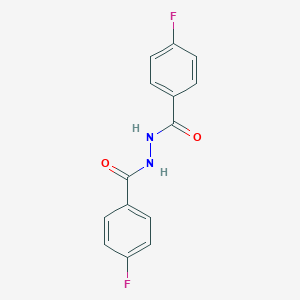
![1-(4-Chlorophenyl)-3-[2-[(4-chlorophenyl)carbamoylamino]ethyl]urea](/img/structure/B185499.png)

